4-nitrobenzyl 4-butoxybenzoate

Liquid Crystals Mesophase Engineering Thermotropic Phase Behavior

The C4 butoxy homolog is the essential non-mesomorphic baseline for systematic liquid-crystal phase-diagram studies, melting directly at 55°C. Its fully solved single-crystal structure and chromogenic 4-nitrophenyl leaving group enable dual-purpose use in X‑ray diffraction and spectrophotometric enzyme assays. Batch‑to‑batch consistency guarantees reliable formulation benchmarks.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
Cat. No. B4681781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrobenzyl 4-butoxybenzoate
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C18H19NO5/c1-2-3-12-23-17-10-6-15(7-11-17)18(20)24-13-14-4-8-16(9-5-14)19(21)22/h4-11H,2-3,12-13H2,1H3
InChIKeyKEVCPNXZJUAXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl 4-Butoxybenzoate (4-Nitrophenyl 4-Butoxybenzoate, CAS 56240-75-6): Compound Identity and Procurement-Relevant Classification


4-Nitrobenzyl 4-butoxybenzoate, systematically indexed as benzoic acid, 4-butoxy-, 4-nitrophenyl ester (CAS 56240-75-6; molecular formula C₁₇H₁₇NO₅; MW 315.32 g/mol), belongs to the 4-nitrophenyl 4′-n-alkoxybenzoate homologous series of aryl esters [1]. This compound class has been extensively characterized for thermotropic liquid-crystalline behavior, with the butoxy (C4) homolog occupying a structurally pivotal position at the boundary between non-mesomorphic and mesomorphic behavior within the series [1]. Its single-crystal structure has been solved by X-ray diffraction, and its optical properties have been documented [2]. The compound also serves as a chromogenic substrate in enzymatic hydrolysis assays owing to the 4-nitrophenyl leaving group [3].

Why 4-Nitrobenzyl 4-Butoxybenzoate Cannot Be Interchanged with Other 4-Nitrophenyl 4′-n-Alkoxybenzoates: The Alkoxy Chain-Length Gate


Within the 4-nitrophenyl 4′-n-alkoxybenzoate homologous series, liquid-crystalline behavior is exquisitely sensitive to alkoxy chain length. The butoxy (C4) homolog is non-mesomorphic, melting directly from crystal to isotropic liquid at 55°C, whereas the hexyloxy (C6) analog develops a monotropic nematic phase, and the octyloxy (C8) and decyloxy (C10) analogs exhibit enantiotropic smectic A and nematic phases [1]. This qualitative difference in phase repertoire means that substituting a longer-chain analog for the C4 compound in a formulation or mixture study will fundamentally alter the phase diagram, the thermal stability window, and the mesophase morphology [1]. Furthermore, the crystal packing mode—an imbricated arrangement with a molecular length of 17.505 Å and no directional π–π stacking [2]—is specific to the butoxy homolog and cannot be assumed for other members of the series. Procurement decisions must therefore be guided by the specific alkoxy chain length required for the target application.

Quantitative Differentiation Evidence for 4-Nitrobenzyl 4-Butoxybenzoate Against Its Closest Analogs


Non-Mesomorphic Character of the C4 Homolog Contrasted with Liquid-Crystalline Behavior of C6, C8, and C10 Analogs

4-Nitrophenyl 4-butoxybenzoate (NPBB; C4 homolog) exhibits a single crystal-to-isotropic transition at 55°C and is entirely non-mesomorphic. In direct contrast within the same homologous series and measured under identical conditions, the hexyloxy analog (NPHB; C6) displays a monotropic nematic phase (Cr 52 N 68 I), the octyloxy analog (NPOB; C8) shows enantiotropic SmA and nematic phases (Cr 49 SmA 62 N 66 I), and the decyloxy analog (NPDB; C10) exhibits an enantiotropic SmA phase (Cr 60 SmA 78 I) [1]. This represents a binary qualitative divergence—complete absence vs. presence of mesomorphism—and quantitative differences in melting points (55°C vs. 49–60°C) and clearing points (55°C vs. 66–78°C) [1].

Liquid Crystals Mesophase Engineering Thermotropic Phase Behavior Structure–Property Relationships

Induction of Smectic A Phase at Low Molar Concentration in Binary Systems with a Nematogenic Azo Component

When NPBB (non-mesomorphic; Cr 55 I) is mixed with the nematogenic azo compound DPIB (4-n-decyloxyphenylazo-4′-isoamyloxybenzene; Cr 84 N 100 I), an enantiotropic smectic A (SmA) phase emerges at as low as 13 mol% NPBB. At 36.5 mol% NPBB, the nematic phase is completely suppressed and only the SmA phase remains. The system achieves a maximum mesophase range of 45°C at 58.65 mol% NPBB. In contrast, the pure azo component DPIB alone shows only a nematic phase (no SmA) [1].

Binary Liquid Crystal Mixtures Smectic A Induction Phase Diagram Engineering Non-Mesogen/Mesogen Blends

Single-Crystal X-ray Structure: Imbricated Packing Motif and Fully Extended Molecular Conformation

Single-crystal X-ray diffraction of NPBB reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 17.994(5) Å, b = 4.0592(9) Å, c = 21.625(5) Å, β = 99.634(5)°, V = 1557.2(6) ų, Z = 4 [1]. The molecule adopts an almost fully stretched conformation with a molecular length of 17.505 Å and packs in an imbricated (overlapping) motif characteristic of liquid-crystalline materials. No direction-specific intermolecular interactions such as π–π stacking or C–H···π(arene) contacts are present; only two weak C–H···O hydrogen bonds are observed [1]. In contrast, many other phenyl benzoate mesogens display stronger directional interactions that influence their bulk mesomorphic properties [2].

Crystallography Molecular Packing Mesogen Structure X-ray Diffraction

UV-Vis Optical Transparency Across the Full Visible Spectrum for Optoelectronic Candidate Selection

UV-Vis absorption spectroscopy of NPBB single crystals demonstrates good optical transmittance throughout the entire visible region (approximately 380–780 nm), with no significant absorption bands in this range [1]. This broadband transparency is a prerequisite for optoelectronic applications. While many nitro-substituted aromatic esters exhibit strong absorption tails extending into the visible region due to intramolecular charge-transfer bands, NPBB maintains favorable transmittance, making it a viable candidate for optical device integration [1].

Optical Materials UV-Vis Spectroscopy Optoelectronics Transparency

Chromogenic Esterase/Lipase Substrate with Quantifiable 4-Nitrophenolate Detection at 405–413 nm

4-Nitrophenyl 4-butoxybenzoate functions as a chromogenic substrate for esterases and lipases: enzymatic hydrolysis of the ester bond liberates 4-nitrophenolate ion, which can be spectrophotometrically quantified at 405–413 nm. This detection wavelength and the associated molar extinction coefficient (ε ≈ 18,300 M⁻¹cm⁻¹ at pH 7.0 for 4-nitrophenolate) are well-established for the 4-nitrophenyl ester substrate class [1]. The hydrolysis of a series of 4′-nitrophenyl 4-substituted benzoates, including the butoxy derivative, has been characterized using human milk lipase at pH 7.3 and 37.5°C, confirming substrate inhibition behavior arising from restricted rotation of the aryl residue [1].

Enzymatic Assay Esterase Lipase Chromogenic Substrate Hydrolysis Kinetics

Evidence-Backed Application Scenarios for 4-Nitrobenzyl 4-Butoxybenzoate in Research and Industrial Procurement


Non-Mesomorphic Reference Standard for Liquid Crystal Homologous Series Characterization

Because NPBB (C4) is the non-mesomorphic boundary member of the 4-nitrophenyl 4′-n-alkoxybenzoate series—melting directly from crystal to isotropic liquid at 55°C with no intervening mesophase—it serves as the essential negative control and baseline for systematic studies correlating alkoxy chain length with mesomorphic behavior [1]. Longer-chain homologs (C6, C8, C10) exhibit nematic and smectic A phases, and the C4 compound provides the critical non-mesomorphic reference point for constructing complete phase diagrams and testing theories of mesophase emergence [1].

Smectic A Phase-Inducing Co-Component in Binary Liquid Crystal Mixture Formulation

The demonstrated ability of NPBB to induce an enantiotropic smectic A phase at concentrations as low as 13 mol% when blended with nematogenic azo compounds (e.g., DPIB) makes it a valuable formulation component for generating SmA materials from non-smectogenic constituents [1]. The maximum mesophase range of 45°C at 58.65 mol% NPBB loading provides a quantifiable formulation target for applications requiring SmA phases with defined thermal stability windows [1].

Structural Model Compound for Crystallographic and Molecular Packing Studies of Mesogenic Esters

The fully solved single-crystal structure of NPBB (monoclinic P2₁/c, a = 17.994 Å, b = 4.0592 Å, c = 21.625 Å, β = 99.634°) provides a high-resolution structural model for computational and experimental studies of molecular packing in phenyl benzoate mesogens [2]. The documented absence of π–π stacking and the imbricated packing motif—quantified by the 17.505 Å molecular length and 3.647 Å nearest intermolecular distance—make NPBB a well-characterized system for investigating the relationship between crystal architecture and mesophase formation [2].

Chromogenic Substrate for Probing Esterase and Lipase Acyl-Binding Site Specificity

NPBB combines the 4-butoxybenzoyl acyl moiety with the 4-nitrophenyl chromogenic leaving group (detection at 405–413 nm), enabling quantitative kinetic assays of esterase and lipase activity with spectrophotometric readout [3]. Its use in human milk lipase studies has confirmed substrate inhibition behavior attributable to restricted aryl rotation, providing a characterized tool for investigating acyl-binding site geometry and substrate specificity in lipolytic enzymes [3].

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